molecular formula C15H22N2 B11878195 2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 159497-36-6

2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11878195
CAS No.: 159497-36-6
M. Wt: 230.35 g/mol
InChI Key: UFRIEVVMSCERPQ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline (THIQ) derivative featuring a chiral (2S)-1-methylpyrrolidinylmethyl substituent. THIQ derivatives are characterized by a bicyclic system with a benzene ring fused to a partially saturated nitrogen-containing ring. The substitution pattern, particularly at the 1- and 2-positions, significantly influences biological activity, metabolism, and neurobehavioral effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylpyrrolidine and 1,2,3,4-tetrahydroisoquinoline.

    Reaction Conditions: The key step involves the alkylation of 1,2,3,4-tetrahydroisoquinoline with 1-methylpyrrolidine under basic conditions. Common bases used include sodium hydride or potassium carbonate.

    Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of (S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Neurological Disorders

One of the primary applications of this compound is in the treatment of neurological disorders. Research indicates that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties and can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. These effects are crucial in conditions such as Parkinson's disease and depression.

Case Study: Neuroprotective Effects

A study demonstrated that tetrahydroisoquinoline derivatives could protect dopaminergic neurons from oxidative stress, suggesting potential therapeutic roles in Parkinson's disease management. The compound's ability to enhance neurotrophic factors was also highlighted, promoting neuronal survival and function.

Pharmaceutical Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of drugs that target serotonin receptors, which are pivotal in managing migraine and anxiety disorders.

Case Study: Synthesis of Eletriptan

Eletriptan, a drug used for treating migraines, utilizes 2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline as a precursor. The synthesis process involves several steps where this compound acts as a building block for creating the active pharmaceutical ingredient (API) through various chemical reactions, including coupling reactions and functional group modifications .

Research Tools in Neuropharmacology

The compound is also employed as a research tool to explore the mechanisms of action of various neurotransmitter systems. Its structural analogs are used to study receptor binding affinities and pharmacodynamics.

Case Study: Receptor Binding Studies

Research involving this compound has been pivotal in understanding the binding characteristics to serotonin receptors. Such studies have revealed insights into how modifications to the tetrahydroisoquinoline structure can enhance or diminish receptor affinity, aiding in the design of more effective drugs .

Comparative Analysis Table

Application AreaDescriptionKey Findings
Neurological DisordersTreatment for conditions like Parkinson's disease and depressionNeuroprotective effects observed; enhances neuronal survival through modulation of pathways
Pharmaceutical SynthesisIntermediate for drugs targeting serotonin receptorsEssential for synthesizing Eletriptan; involves complex multi-step reactions
Research ToolsUsed to investigate neurotransmitter systemsImportant for receptor binding studies; aids in drug design by revealing structure-activity relationships

Mechanism of Action

The mechanism of action of (S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of Tetrahydroisoquinolines

The following table summarizes key structural and pharmacological differences between the target compound and related THIQ derivatives:

Compound Substituents Key Properties Metabolism/Activity References
Target compound 2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl} Hypothesized CNS activity; stereochemistry may influence MAO interaction Unknown; pyrrolidine group may alter oxidation or N-methylation pathways
1,2,3,4-Tetrahydroisoquinoline (TIQ) None Endogenous amine; implicated in Parkinson’s disease (PD) Metabolized to 4-hydroxy-TIQ (72–76% excreted unchanged); crosses BBB, accumulates in brain
1-Methyl-TIQ (1MeTIQ) 1-Methyl Neuroprotective, antidepressant Higher brain uptake than TIQ; metabolized to 4-hydroxy-1MeTIQ (8.7%) and N-methyl derivatives
MPTP 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Neurotoxin causing Parkinsonism Oxidized by MAO-B to MPP+, which inhibits mitochondrial complex I
Salsolinols (6,7-Dihydroxy-TIQs) 6,7-Dihydroxy Cytotoxic to dopaminergic cells N-Methylation increases toxicity; depletes ATP in mitochondria
Alzheimer’s drug () 7-Sulfonamide, 2-(cyclohexylmethyl), 2-[(2S)-1-methylpyrrolidin-2-yl]ethyl H3 antagonist + cholinesterase inhibition Designed for BBB penetration; targets cognitive dysfunction

Key Findings from Comparative Analysis

Neurotoxicity vs. Neuroprotection: TIQ and N-methyl-TIQ derivatives (e.g., N-methylisoquinolinium ion) are cytotoxic to dopaminergic neurons, resembling MPTP/MPP+ toxicity . 1MeTIQ, however, exhibits neuroprotective and antidepressant effects, reducing oxidative stress and enhancing monoamine transmission . The target compound’s pyrrolidine substituent may mitigate neurotoxicity by altering MAO-B interaction or oxidation pathways, though this requires validation .

Metabolism and BBB Penetration: TIQ and 1MeTIQ show high BBB permeability (>90% unchanged in brain tissue), with hydroxylation as a major metabolic route .

Therapeutic Potential: 1MeTIQ reduces immobility in forced swim tests, comparable to citalopram, suggesting serotonergic/noradrenergic modulation . THIQ derivatives with complex substituents (e.g., sulfonamide in ) demonstrate multitarget activity (e.g., H3 receptor antagonism), relevant to Alzheimer’s disease . The target compound’s stereochemistry and pyrrolidine moiety may enable selective receptor binding or enzyme inhibition, warranting further study .

Contradictions and Gaps: While some THIQs are neurotoxic (e.g., salsolinols), others (e.g., 1MeTIQ) are neuroprotective, underscoring substituent-dependent effects . Limited data exist on pyrrolidine-substituted THIQs; their metabolic fate and MAO interactions remain speculative .

Biological Activity

2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical formula: C13H17N3C_{13}H_{17}N_3 and a molecular weight of approximately 217.29 g/mol. Its structure features a tetrahydroisoquinoline core substituted with a pyrrolidine moiety, which is critical for its biological activity.

Research indicates that this compound exhibits various mechanisms of action:

  • Neuroprotective Effects : Studies have shown that compounds similar to tetrahydroisoquinolines can protect neurons from oxidative stress and apoptosis, potentially through the modulation of neuroinflammatory pathways .
  • Anticancer Activity : In vitro assays have demonstrated that derivatives of tetrahydroisoquinoline exhibit selective cytotoxicity against various cancer cell lines, including HeLa and PC3 cells. The IC50 values for these compounds often fall within the range of 8.3 µM to 34.34 µM, indicating significant anticancer potential .

Biological Activity Summary Table

Activity Cell Line IC50 (µM) Selectivity Index
CytotoxicityHeLa8.336.21
CytotoxicityPC313.15113.08
CytotoxicityMCF-731.37Not specified
CytotoxicitySKBR-334.34Not specified

Case Studies

  • Neuroprotective Properties : A study conducted on similar tetrahydroisoquinoline derivatives revealed their ability to cross the blood-brain barrier in animal models. This property is crucial for developing treatments for neurodegenerative diseases such as Parkinson's disease .
  • Anticancer Studies : In a comprehensive screening of various tetrahydroisoquinoline derivatives against human cancer cell lines, it was found that compounds with higher lipophilicity (measured by logP values) displayed better anticancer activity. This correlation suggests that the structural modifications in the tetrahydroisoquinoline scaffold can enhance its efficacy against cancer cells while minimizing cytotoxic effects on non-tumor cells .

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are critical for its therapeutic potential:

  • Absorption : The compound's lipophilicity suggests favorable absorption characteristics.
  • Distribution : Its ability to penetrate the blood-brain barrier indicates potential central nervous system activity.
  • Metabolism : Further studies are required to elucidate metabolic pathways and identify potential active metabolites.
  • Excretion : Understanding the excretion pathways will be essential for assessing long-term safety and efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline?

  • Answer : The compound is synthesized via multi-step reactions, often involving:

  • Reductive amination : Reaction of pyrrolidine derivatives with tetrahydroisoquinoline precursors using NaHB(OAc)₃ in 1,2-dichloroethane (e.g., for analogous compounds in ).
  • Sulfonamide coupling : As seen in and , sulfonamide derivatives are formed by reacting cyclohexylmethyl or aryl groups with intermediates containing the (2S)-1-methylpyrrolidin-2-yl moiety.
  • Chiral resolution : Stereochemical purity is achieved using enantiomerically pure starting materials, such as (2S)-1-methylpyrrolidine derivatives .

Q. How do structural modifications (e.g., methylpyrrolidinyl substitution) influence the compound’s physicochemical properties?

  • Answer : The (2S)-1-methylpyrrolidin-2-yl group enhances:

  • Lipophilicity : Due to the bicyclic amine structure, improving blood-brain barrier penetration (relevant for neuroactive compounds).
  • Stereochemical specificity : The S-configuration at the pyrrolidine methyl group is critical for receptor binding, as seen in dopamine metabolism studies ( ).
  • Basicity : The tertiary amine in pyrrolidine increases solubility in acidic media, aiding in salt formation (e.g., hydrochloride salts in ) .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Answer : Key methods include:

  • HPLC-MS : For assessing purity and identifying byproducts (e.g., in , ESIMS was used for mass confirmation).
  • NMR spectroscopy : To resolve stereochemistry and confirm substitution patterns (e.g., ¹H/¹³C NMR for tetrahydroisoquinoline derivatives in ).
  • X-ray crystallography : For unambiguous determination of chiral centers, as applied in structurally related compounds ( ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. neurotoxic effects) of tetrahydroisoquinoline derivatives?

  • Answer : Contradictions may arise from:

  • Substitution position : Methoxy groups at position 5 (–3) vs. position 6 () alter receptor affinity.
  • Metabolic pathways : N-methylation by brain enzymes ( ) can convert the parent compound into neurotoxic cations (e.g., N-methylisoquinolinium ion).
  • Methodological approach : Use in vitro receptor binding assays (e.g., NMDA receptor modulation in ) paired with in vivo toxicity profiling to reconcile discrepancies .

Q. What strategies optimize stereochemical purity during large-scale synthesis?

  • Answer : Critical steps include:

  • Chiral auxiliaries : Use enantiopure (2S)-pyrrolidine precursors ( ).
  • Asymmetric catalysis : Palladium or enzymatic catalysts for stereoselective C–N bond formation (analogous to methods in ).
  • Crystallization-driven purification : Isolate diastereomeric salts (e.g., tartrate or oxalate derivatives) to enhance enantiomeric excess () .

Q. How does the compound interact with biological targets such as dopamine receptors or enzymes like monoamine oxidases?

  • Answer : Methodology includes:

  • Molecular docking : Predict binding to dopamine receptors using software like AutoDock (e.g., as applied to NMDA receptor modulators in ).
  • Enzyme inhibition assays : Measure IC₅₀ values against recombinant monoamine oxidases (MAO-A/MAO-B) using fluorometric substrates.
  • Metabolic profiling : Track N-methylation via LC-MS in neuronal cell lines ( ) .

Q. What computational tools are suitable for predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

  • Answer : Use:

  • SwissADME : To predict logP, BBB permeability, and CYP450 interactions.
  • ProTox-II : For toxicity risk assessment (e.g., hepatotoxicity, mutagenicity).
  • Molecular dynamics simulations : Study metabolite stability (e.g., hydrolysis of sulfonamide groups in ) .

Q. Data Contradiction Analysis

Q. Why do some studies report high neuroprotective activity while others indicate neurotoxicity for structurally similar compounds?

  • Answer : Key factors include:

  • Dosage-dependent effects : Low concentrations may activate antioxidant pathways, while high doses induce oxidative stress ( ).
  • Metabolic conversion : N-methylation in vivo generates neurotoxic cations (e.g., N-methylisoquinolinium ion), which may dominate in certain experimental models ( ).
  • Species-specific metabolism : Rodent vs. human enzyme activity differences (e.g., N-methyltransferase levels) .

Q. Methodological Recommendations

  • Stereochemical Analysis : Combine chiral HPLC (e.g., Chiralpak columns) with circular dichroism (CD) spectroscopy.
  • Biological Screening : Use primary neuronal cultures for neuroactivity studies to avoid confounding effects from transformed cell lines.
  • Synthetic Optimization : Employ Design of Experiments (DoE) to refine reaction conditions (e.g., temperature, solvent polarity) for yield and purity .

Properties

CAS No.

159497-36-6

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C15H22N2/c1-16-9-4-7-15(16)12-17-10-8-13-5-2-3-6-14(13)11-17/h2-3,5-6,15H,4,7-12H2,1H3/t15-/m0/s1

InChI Key

UFRIEVVMSCERPQ-HNNXBMFYSA-N

Isomeric SMILES

CN1CCC[C@H]1CN2CCC3=CC=CC=C3C2

Canonical SMILES

CN1CCCC1CN2CCC3=CC=CC=C3C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.